molecular formula C10H7NO2 B12094199 5-(Pyridin-4-yl)furan-2-carbaldehyde

5-(Pyridin-4-yl)furan-2-carbaldehyde

Cat. No.: B12094199
M. Wt: 173.17 g/mol
InChI Key: YGZSNVYXNNIZKF-UHFFFAOYSA-N
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Description

5-(Pyridin-4-yl)furan-2-carbaldehyde is an organic compound with the molecular formula C10H7NO2. It is a derivative of furan and pyridine, featuring a furan ring substituted with a pyridin-4-yl group and an aldehyde functional group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-4-yl)furan-2-carbaldehyde typically involves the reaction of 4-pyridinecarboxaldehyde with furan-2-carbaldehyde under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where the furan-2-boronic acid reacts with 4-pyridinecarboxaldehyde in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-4-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Electrophiles such as bromine in the presence of a Lewis acid catalyst.

Major Products Formed

Scientific Research Applications

5-(Pyridin-4-yl)furan-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Pyridin-4-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the compound’s aromatic rings can participate in π-π interactions with other aromatic systems, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    5-(Pyridin-3-yl)furan-2-carbaldehyde: Similar structure but with the pyridine ring substituted at the 3-position.

    5-(Pyridin-2-yl)furan-2-carbaldehyde: Similar structure but with the pyridine ring substituted at the 2-position.

    5-(Pyridin-4-yl)thiophene-2-carbaldehyde: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

5-(Pyridin-4-yl)furan-2-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and binding properties.

Biological Activity

5-(Pyridin-4-yl)furan-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, including antimicrobial properties, cytotoxicity, and potential applications in drug development.

Structural Overview

This compound has the molecular formula C10_{10}H9_9NO and a molecular weight of approximately 173.19 g/mol. The compound features a furan ring substituted with a pyridine moiety at the 5-position and an aldehyde functional group at the 2-position, which enhances its reactivity and biological profile.

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Initial studies suggest that it can inhibit the growth of various bacteria and fungi.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1 μg/mL
Escherichia coli<125 μg/mL
Candida albicansMIC = 5 μg/mL (compared to amphotericin B)

These findings highlight the compound's potential as a lead candidate for developing new antimicrobial agents, particularly against resistant strains .

2. Cytotoxicity and Antitumor Activity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The compound demonstrated significant antiproliferative activity, with IC50_{50} values indicating its effectiveness against specific tumor cells.

Cell Line IC50 (μM)
HuTu80 (human intestinal)13.36
LNCaP (prostate cancer)>372.34

These results suggest that the compound may selectively target cancer cells, making it a candidate for further development in oncology .

3. Mechanistic Studies

Mechanistic studies have shown that this compound interacts with biological targets through various pathways. Preliminary docking studies indicate potential binding interactions with critical enzymes involved in cancer progression and microbial resistance mechanisms .

Case Studies

Several case studies have been conducted to explore the biological efficacy of compounds related to this compound:

  • Antibacterial Activity : A study compared the antibacterial effects of several derivatives of furan-based compounds, revealing that those with pyridine substitutions exhibited enhanced activity against both Gram-positive and Gram-negative bacteria .
  • Antifungal Efficacy : Research highlighted the effectiveness of furan derivatives against Candida species, with some compounds showing MIC values comparable to established antifungal agents like amphotericin B .
  • Cytotoxicity Profiles : In vitro assays assessed the cytotoxicity of various furan derivatives, establishing a correlation between structural modifications and biological activity, particularly in cancer cell lines .

Properties

Molecular Formula

C10H7NO2

Molecular Weight

173.17 g/mol

IUPAC Name

5-pyridin-4-ylfuran-2-carbaldehyde

InChI

InChI=1S/C10H7NO2/c12-7-9-1-2-10(13-9)8-3-5-11-6-4-8/h1-7H

InChI Key

YGZSNVYXNNIZKF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CC=C(O2)C=O

Origin of Product

United States

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